2-Fluoro-N,N-dimethyl-6-nitroaniline 2-Fluoro-N,N-dimethyl-6-nitroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13787595
InChI: InChI=1S/C8H9FN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3
SMILES: CN(C)C1=C(C=CC=C1F)[N+](=O)[O-]
Molecular Formula: C8H9FN2O2
Molecular Weight: 184.17 g/mol

2-Fluoro-N,N-dimethyl-6-nitroaniline

CAS No.:

Cat. No.: VC13787595

Molecular Formula: C8H9FN2O2

Molecular Weight: 184.17 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-N,N-dimethyl-6-nitroaniline -

Specification

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
IUPAC Name 2-fluoro-N,N-dimethyl-6-nitroaniline
Standard InChI InChI=1S/C8H9FN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3
Standard InChI Key NUCZBKAYTQRBQB-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=CC=C1F)[N+](=O)[O-]
Canonical SMILES CN(C)C1=C(C=CC=C1F)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-fluoro-N,N-dimethyl-6-nitroaniline, reflects its substitution pattern on the benzene ring (Figure 1). Key features include:

  • Fluorine at position 2, enhancing electrophilic substitution reactivity.

  • Nitro group (-NO2_2) at position 6, contributing to electron-withdrawing effects.

  • Dimethylamino group (-N(CH3_3)2_2) at the para position relative to the nitro group, providing steric bulk and electron-donating resonance effects .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC8H9FN2O2\text{C}_8\text{H}_9\text{FN}_2\text{O}_2
Molecular Weight184.17 g/mol
SMILESCN(C)C1=C(C=CC=C1F)N+[O-]
InChI KeyNUCZBKAYTQRBQB-UHFFFAOYSA-N

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves nucleophilic aromatic substitution (NAS) of 1,2-difluoro-4-nitrobenzene with dimethylamine in ethanol :

Step 1:

1,2-Difluoro-4-nitrobenzene+Me2NHEtOH, 20°C, 5 h2-Fluoro-N,N-dimethyl-6-nitroaniline\text{1,2-Difluoro-4-nitrobenzene} + \text{Me}_2\text{NH} \xrightarrow{\text{EtOH, 20°C, 5 h}} \text{2-Fluoro-N,N-dimethyl-6-nitroaniline}
  • Yield: 94% .

  • Mechanism: Dimethylamine displaces the fluorine atom at position 2, facilitated by the nitro group’s electron-withdrawing effect activating the ring.

Purification: The crude product is precipitated using ice-water, followed by vacuum drying over P2O5\text{P}_2\text{O}_5 .

Comparative Methods

Physicochemical Properties

Physical State and Solubility

  • Appearance: Yellow crystalline solid .

  • Density: ~1.1 g/cm3^3 (estimated from analog 2-fluoro-N,N-dimethylaniline) .

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, ethanol) due to nitro and dimethylamino groups .

Spectral Data

  • 1^1H NMR (DMSO-d6d_6): δ 7.93 (m, 2H), 6.95 (t, J=9.06J = 9.06 Hz, 1H), 3.07 (s, 6H) .

  • IR: Peaks at 1520 cm1^{-1} (NO2_2 asymmetric stretch) and 1340 cm1^{-1} (NO2_2 symmetric stretch) .

  • MS: [M+H]+^+ at m/z 185 .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing tetrahydrophthalimides and hydantoins, which exhibit herbicidal activity . For example, derivatives of 2-fluoro-5-nitroaniline (a structural analog) are used in herbicides like fluthiacet-methyl .

Biochemical Probes

Its nitro group facilitates redox cycling in biochemical assays, enabling studies on enzymatic activity and oxidative stress .

HazardPrecautionary Measures
Skin ContactWash with soap/water; seek medical help
InhalationMove to fresh air; use respirators
DisposalIncinerate via hazardous waste facilities

Comparative Analysis with Analogues

2-Fluoro-6-nitroaniline vs. 2-Fluoro-N,N-dimethyl-6-nitroaniline

  • Reactivity: The dimethylamino group in the latter reduces electrophilicity at the nitrogen, altering substitution patterns compared to the non-alkylated analog .

  • Solubility: Dimethyl substitution enhances solubility in organic solvents .

Regioisomeric Considerations

  • 4-Fluoro-3-nitroaniline: Produced as a byproduct in iron-mediated reductions, underscoring the need for precise reaction control .

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